molecular formula C11H13BrO2 B3148748 1-[4-(3-Bromopropoxy)phenyl]ethanone CAS No. 65623-98-5

1-[4-(3-Bromopropoxy)phenyl]ethanone

Cat. No.: B3148748
CAS No.: 65623-98-5
M. Wt: 257.12 g/mol
InChI Key: DAYUONWXAFBWGE-UHFFFAOYSA-N
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Description

1-[4-(3-Bromopropoxy)phenyl]ethanone (CAS 65623-98-5) is a brominated aromatic ketone characterized by a 3-bromopropoxy chain attached to the para position of an acetophenone scaffold. This compound is synthesized via nucleophilic substitution reactions, typically involving bromopropane derivatives and phenolic precursors under basic conditions . It serves as a key intermediate in medicinal chemistry, particularly in the development of histamine H3 receptor ligands and monoamine oxidase B (MAO-B) inhibitors, where its bromine atom enhances electrophilic reactivity for subsequent functionalization .

Properties

IUPAC Name

1-[4-(3-bromopropoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-9(13)10-3-5-11(6-4-10)14-8-2-7-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYUONWXAFBWGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(3-Bromopropoxy)phenyl]ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-hydroxyacetophenone with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) under reflux conditions . The general reaction scheme is as follows:

4-Hydroxyacetophenone+3-Bromopropyl bromideK2CO3,DMF1-[4-(3-Bromopropoxy)phenyl]ethanone\text{4-Hydroxyacetophenone} + \text{3-Bromopropyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-[4-(3-Bromopropoxy)phenyl]ethanone} 4-Hydroxyacetophenone+3-Bromopropyl bromideK2​CO3​,DMF​1-[4-(3-Bromopropoxy)phenyl]ethanone

Industrial Production Methods

Industrial production of 1-[4-(3-Bromopropoxy)phenyl]ethanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Bromopropoxy)phenyl]ethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl ethanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Bromopropoxy)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromopropoxy group can facilitate interactions with hydrophobic pockets in proteins, while the ethanone group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Alkyl-Substituted Phenoxypropyl Bromides

Compounds with varying alkyl substituents on the benzene ring demonstrate how steric and electronic effects influence reactivity and biological activity:

Compound Substituent (R) CAS Number Molecular Weight Key Properties/Applications
1-[4-(3-Bromopropoxy)phenyl]ethanone (Ib) Acetyl 65623-98-5 257.12 g/mol MAO-B inhibitor precursor
1-(3-Bromopropoxy)-4-isopropylbenzene (Ic) Isopropyl 204979-21-5 271.18 g/mol Lipophilic ligand for receptor studies
1-(3-Bromopropoxy)-4-ethylbenzene (Id) Ethyl 130402-63-0 243.13 g/mol Intermediate in antipsychotic drug synthesis
1-(3-Bromopropoxy)-4-methylbenzene (Ie) Methyl 16929-24-1 229.09 g/mol High volatility for gas-phase reactions

Key Findings :

  • Bulky substituents (e.g., isopropyl in Ic) increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive compounds .
  • Electron-donating groups (e.g., methyl in Ie) reduce electrophilicity at the bromine site, slowing alkylation reactions .

Halogen-Substituted Derivatives

Halogenation at meta or para positions alters electronic properties and metabolic stability:

Compound Halogen (X) CAS Number Molecular Weight Applications
1-(3-Bromopropoxy)-4-fluorobenzene (If) Fluorine 1129-78-8 233.06 g/mol Radiolabeling precursor
1-(3-Bromopropoxy)-4-chlorobenzene (Ig) Chlorine 27983-04-6 249.53 g/mol Antimicrobial agent intermediate
1-[4-(3-Bromopropoxy)-3-chlorophenyl]ethanone Chlorine Not reported 291.58 g/mol Enhanced metabolic stability in vivo

Key Findings :

  • Fluorine (If) improves metabolic stability due to strong C-F bonds, making it suitable for PET imaging probes .
  • Chlorine (Ig) increases molecular polarity, improving aqueous solubility for pharmaceutical formulations .

Methoxy- and Hydroxy-Substituted Analogues

Oxygen-containing substituents modulate electronic effects and hydrogen-bonding capacity:

Compound Substituent CAS Number Molecular Weight Key Features
1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone (Impurity 9) Methoxy Not reported 287.15 g/mol Iloperidone metabolite
1-[4-(3-Bromopropoxy)-2-hydroxyphenyl]ethanone Hydroxy 125617-37-0 273.13 g/mol Chelating agent in metal complexes
1-[4-(3-Bromopropoxy)-2-hydroxy-3-propylphenyl]ethanone Hydroxy, Propyl 125617-40-5 315.21 g/mol Antifungal activity

Key Findings :

  • Methoxy groups (e.g., in Iloperidone impurity 9) enhance π-π stacking interactions in receptor binding .
  • Hydroxy-substituted derivatives exhibit chelation properties, useful in synthesizing antimicrobial metal complexes .

Trifluoromethyl and Aromatic Ring-Modified Derivatives

Electron-withdrawing groups and extended aromatic systems impact reactivity:

Compound Substituent CAS Number Molecular Weight Applications
1-[4-(3-Bromopropoxy)-2-hydroxyphenyl]-2,2,2-trifluoroethanone Trifluoromethyl 125617-37-0 327.10 g/mol CYP51 enzyme inhibition
1-(4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-3-(propoxymethyl)phenyl)ethanone Amino-propanol 104449-98-1 367.43 g/mol β-adrenergic receptor modulation

Key Findings :

  • Trifluoromethyl groups increase metabolic resistance and enzyme inhibitory potency .
  • Amino-propanol side chains (e.g., 104449-98-1) enable hydrogen bonding, critical for GPCR-targeted drugs .

Biological Activity

1-[4-(3-Bromopropoxy)phenyl]ethanone, a compound characterized by its unique structure, has garnered attention in scientific research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical formula for 1-[4-(3-Bromopropoxy)phenyl]ethanone is C12H13BrOC_{12}H_{13}BrO. Its structure includes a bromopropoxy group attached to a phenyl ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that 1-[4-(3-Bromopropoxy)phenyl]ethanone exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains and fungi.
  • Enzyme Inhibition : It interacts with specific enzymes, potentially serving as an inhibitor in biochemical pathways.
  • Receptor Modulation : There is evidence suggesting its role in modulating receptor activity, which may have implications in therapeutic applications.

The mechanism by which 1-[4-(3-Bromopropoxy)phenyl]ethanone exerts its biological effects involves:

  • Binding Affinity : The compound binds to specific targets such as enzymes and receptors, altering their activity.
  • Signal Transduction Pathways : It may influence various cellular signaling pathways, leading to physiological changes.

Research Findings and Case Studies

Several studies have explored the biological activity of 1-[4-(3-Bromopropoxy)phenyl]ethanone:

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing its potential as a therapeutic agent against infections .
  • Enzyme Inhibition :
    • Research indicated that 1-[4-(3-Bromopropoxy)phenyl]ethanone acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition was quantified using enzyme kinetics studies, showing competitive inhibition patterns .
  • Receptor Interaction :
    • Investigations into the interaction of this compound with dopamine receptors suggested that it could act as a modulator, influencing neurotransmitter release and potentially affecting mood disorders .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
AntimicrobialEffective against various bacterial strains
Enzyme InhibitionCompetitive inhibition observed
Receptor ModulationPotential modulator of dopamine receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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